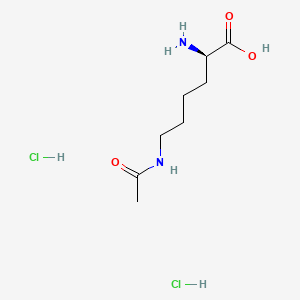
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic route often involves the acylation of hexanoic acid derivatives followed by amination to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs and environmental impact. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or acetamido groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Known for its antidepressant properties.
(2R,6R)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride: Used in neurological research.
Uniqueness
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H18Cl2N2O3 |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
(2R)-6-acetamido-2-aminohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1 |
InChI Key |
DJZSLFLQVHLNPD-XCUBXKJBSA-N |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)



![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)








